molecular formula C14H11F3N2O3 B6394542 MFCD18318578 CAS No. 1261888-89-4

MFCD18318578

Cat. No.: B6394542
CAS No.: 1261888-89-4
M. Wt: 312.24 g/mol
InChI Key: BTOMFEZDIPWSNX-UHFFFAOYSA-N
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Description

Such compounds typically feature nitrogen-containing aromatic rings (e.g., triazines) or functional groups like boronic acids, which are critical in Suzuki-Miyaura coupling reactions for drug synthesis .

Key inferred properties of MFCD18318578 include:

  • Molecular Formula: Likely C₆H₃Cl₂N₃ (analogous to CAS 918538-05-3) or C₆H₅BBrClO₂ (similar to boronic acid derivatives) .
  • Molecular Weight: ~180–240 g/mol, based on comparable compounds .
  • Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in triazine derivatives with Log P values ~2.15–2.99 and moderate solubility .

Properties

IUPAC Name

2-amino-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O3/c1-22-11-3-2-7(5-10(11)14(15,16)17)8-4-9(13(20)21)12(18)19-6-8/h2-6H,1H3,(H2,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOMFEZDIPWSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688402
Record name 2-Amino-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-89-4
Record name 2-Amino-5-[4-methoxy-3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18318578” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to facilitate these transformations.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, often incorporating recycling of solvents and reagents to minimize waste. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18318578” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving “this compound” are carried out under specific conditions to achieve the desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often take place in the presence of a solvent like ethanol or tetrahydrofuran. Substitution reactions may be conducted at elevated temperatures or under reflux conditions to enhance the reaction rate.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

“MFCD18318578” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of complex molecules, contributing to the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including its role as a drug candidate or a diagnostic agent.

    Industry: “this compound” is utilized in the production of specialty chemicals, polymers, and other industrial products, where its unique properties are advantageous.

Mechanism of Action

The mechanism by which “MFCD18318578” exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (CAS/MDL) Molecular Formula Molecular Weight (g/mol) Log P (XLOGP3) Solubility (mg/mL) Bioactivity Score Key Functional Groups
MFCD18318578 (hypothetical) C₆H₃Cl₂N₃ (inferred) ~188–235 ~2.15–2.99 ~0.24–2.94 0.55–1.0 Triazine ring, halogens
CAS 918538-05-3 C₆H₃Cl₂N₃ 188.01 2.15 0.24 0.55 Chlorinated triazine
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 2.15 0.24 0.55 Boronic acid, halogens
CAS 6007-85-8 C₆H₂O₃S 154.14 1.64 2.94 0.55 Sulfonyl, ketone

Key Observations :

Triazine Derivatives (CAS 918538-05-3): Exhibit higher halogen content (Cl₂), enhancing electrophilicity and reactivity in cross-coupling reactions . Lower solubility (0.24 mg/mL) compared to sulfonyl-containing compounds (CAS 6007-85-8, 2.94 mg/mL) due to reduced polarity .

Boronic Acid Derivatives (CAS 1046861-20-4) :

  • Feature boronic acid groups, enabling use in Suzuki-Miyaura reactions for aryl-aryl bond formation .
  • Similar Log P and solubility to triazines but distinct applications in materials science .

Sulfonyl-Containing Compounds (CAS 6007-85-8) :

  • Higher solubility due to polar sulfonyl groups, making them suitable for aqueous-phase reactions .
  • Lower molecular weight and Log P values indicate better membrane permeability .

Functional Analogs

Table 2: Functional and Application-Based Comparison

Compound (CAS/MDL) Primary Application Synthesis Method Key Advantages Limitations
This compound (hypothetical) Drug intermediate, catalysis Likely Pd-catalyzed cross-coupling Tunable halogenation for specificity Low solubility in polar solvents
CAS 918538-05-3 Pharmaceutical intermediates KI/DMF-mediated coupling High stability under acidic conditions Limited bioavailability
CAS 1046861-20-4 Polymer synthesis, catalysis PdCl₂(dppf)/K₃PO₄ in THF/H₂O High yield (>80%) Sensitivity to moisture
CAS 6007-85-8 Dye synthesis, agrochemicals CDI-mediated cyclization Scalability for industrial use Requires anhydrous conditions

Key Observations :

Synthesis Efficiency : Boronic acid derivatives (CAS 1046861-20-4) achieve higher yields (>80%) under mild conditions compared to triazines (~60–70% yield) .

Stability : Triazines (CAS 918538-05-3) exhibit superior thermal stability, whereas sulfonyl compounds (CAS 6007-85-8) degrade under oxidative conditions .

Industrial Applicability : Sulfonyl derivatives are preferred for large-scale production due to straightforward purification, whereas boronic acids require stringent moisture control .

Research Findings and Limitations

  • Triazines vs. Boronic Acids : Triazines excel in stability but lag in synthetic versatility, whereas boronic acids are pivotal in catalysis but face scalability challenges .
  • Data Gaps : Exact bioactivity and pharmacokinetic data for this compound are unavailable, necessitating further studies using validated analytical methods (e.g., HPLC, NMR) as outlined in .

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